molecular formula C10H8Cl2N4O B2756457 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 1046160-16-0

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B2756457
CAS No.: 1046160-16-0
M. Wt: 271.1
InChI Key: FZDIPOSEXJPMES-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting pyrazole derivative is then treated with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to continuous stirring and controlled temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its potential use in the development of new drugs for treating various diseases.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid
  • 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-thiol
  • 5-(3,4-Dichlorophenyl)-1H-pyrazole-3-amine

Uniqueness

5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group. This structural feature imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N4O/c11-6-2-1-5(3-7(6)12)8-4-9(16-15-8)10(17)14-13/h1-4H,13H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDIPOSEXJPMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)NN)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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